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4-Chloro-7,8-difluoro-2-propylquinoline

Cat. No.: B11871137
CAS No.: 1189105-88-1
M. Wt: 241.66 g/mol
InChI Key: KBUDWOVOYHBXFE-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Advanced Organic Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of advanced organic chemistry and medicinal chemistry. orientjchem.orgnih.gov Its rigid and planar structure provides an excellent platform for the spatial orientation of various functional groups, enabling specific interactions with a multitude of biological targets. The quinoline nucleus is a key structural component in a vast number of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. orientjchem.org

The versatility of the quinoline ring system lies in its rich and tunable reactivity. It can undergo a variety of chemical transformations, allowing for the introduction of substituents at multiple positions. This synthetic tractability has made it a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity.

Key attributes of the quinoline scaffold include:

Diverse Biological Activities: Quinoline derivatives have been shown to possess a wide range of pharmacological properties, including antimicrobial, antimalarial, anticancer, anti-inflammatory, and antiviral activities.

Synthetic Accessibility: A multitude of synthetic methodologies have been developed for the construction and functionalization of the quinoline ring system, making a vast chemical space of derivatives accessible to researchers.

Physicochemical Properties: The aromatic nature of the quinoline scaffold contributes to its metabolic stability, and its ability to participate in π-π stacking and hydrogen bonding interactions is crucial for its biological function.

The enduring importance of the quinoline scaffold is evidenced by its presence in numerous approved drugs, highlighting its clinical relevance and continued potential for the development of new therapeutic agents.

Overview of Fluorinated and Chlorinated Quinoline Analogs in Academic Studies

The introduction of halogen atoms, particularly fluorine and chlorine, into the quinoline scaffold has been a highly successful strategy in the development of novel bioactive molecules. Halogenation can profoundly influence the electronic properties, lipophilicity, and metabolic stability of the parent molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles. nih.gov

Fluorinated Quinolines: The incorporation of fluorine atoms has become a prominent theme in modern medicinal chemistry. Due to the small size and high electronegativity of fluorine, its introduction can lead to:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets, leading to improved potency.

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the basicity of the quinoline nitrogen, which can be crucial for target engagement and pharmacokinetic properties.

A notable class of fluorinated quinolines is the fluoroquinolone antibiotics, which have been instrumental in treating a wide range of bacterial infections. mdpi.com Research into novel fluorinated quinolines continues to yield compounds with promising anticancer and antimicrobial properties. nih.govnih.govmdpi.com

Chlorinated Quinolines: Chlorine, being larger and less electronegative than fluorine, imparts different properties to the quinoline scaffold. The introduction of chlorine can:

Increase Lipophilicity: This can enhance the ability of a molecule to cross cell membranes.

Serve as a Synthetic Handle: The chlorine atom can be readily displaced by other functional groups through nucleophilic aromatic substitution reactions, providing a versatile point for further molecular elaboration. researchgate.netrsc.org

Historically, chlorinated quinolines have played a crucial role in the fight against malaria, with chloroquine being a prime example. Modern research continues to explore chlorinated quinoline derivatives for various therapeutic applications, including cancer and infectious diseases. nih.gov

The following table provides a comparative overview of the general properties of fluorinated and chlorinated quinoline analogs.

PropertyFluorinated QuinolinesChlorinated Quinolines
Common Synthetic Routes Nucleophilic aromatic substitution (e.g., from a chloro-precursor), cyclization of fluorinated anilinesElectrophilic aromatic substitution, Sandmeyer reaction, cyclization of chlorinated anilines
Key Physicochemical Effects Increased metabolic stability, altered pKa, potential for enhanced binding through hydrogen bondingIncreased lipophilicity, serves as a versatile synthetic handle
Prominent Therapeutic Areas Antibacterials (Fluoroquinolones), Anticancer agents, AntimalarialsAntimalarials (e.g., Chloroquine), Anticancer agents, Antiseptics

Specific Research Focus on 4-Chloro-7,8-difluoro-2-propylquinoline: Rationale and Scope

While extensive research has been conducted on a wide range of halogenated quinolines, the specific compound This compound remains a relatively underexplored entity in the scientific literature. However, an analysis of its structural features allows for a rationalization of its potential research interest as a synthetic intermediate or a bioactive molecule in its own right.

The rationale for investigating this particular compound stems from the combination of its distinct structural motifs:

7,8-Difluoroquinoline Core: The presence of two fluorine atoms on the benzene ring is a feature found in some modern agrochemicals, such as the fungicide Ipflufenoquin, which contains a 7,8-difluoro-2-methylquinoline core. nih.gov This suggests a potential for derivatives of 7,8-difluoroquinoline to exhibit fungicidal or other pesticidal activities. Patents have also described 7,8-difluoro-quinoline-3-carboxamide derivatives with fungicidal properties. google.com

4-Chloro Substituent: The chlorine atom at the 4-position is a common feature in many biologically active quinolines. It can serve as a leaving group in nucleophilic substitution reactions, making it a valuable synthetic handle for the introduction of other functional groups to create a library of analogs for structure-activity relationship (SAR) studies.

2-Propyl Group: The alkyl group at the 2-position can influence the lipophilicity of the molecule. The propyl group, being larger than the more commonly studied methyl group, may impart a different steric and electronic profile, potentially leading to altered target binding or pharmacokinetic properties.

The scope of research on this compound could encompass several areas:

Agrochemical Research: Investigation of its potential as a fungicide, herbicide, or insecticide, building upon the known activity of related 7,8-difluoroquinoline derivatives.

Medicinal Chemistry: Its use as a scaffold for the synthesis of new therapeutic agents. The 4-chloro position could be functionalized to introduce various side chains to explore potential anticancer, antimicrobial, or anti-inflammatory activities.

Chemical Synthesis: Development of efficient and scalable synthetic routes to access this compound and its derivatives, which could then be made available for broader biological screening.

The following table outlines the key structural features of this compound and their potential implications for research.

Structural FeaturePotential ImplicationRationale based on Related Compounds
7,8-DifluoroquinolinePotential for fungicidal or other agrochemical activity.The fungicide Ipflufenoquin contains a 7,8-difluoro-2-methylquinoline core.
4-ChloroVersatile synthetic handle for further functionalization.The 4-position of the quinoline ring is often modified in drug discovery programs.
2-PropylModulation of lipophilicity and steric profile.Alkyl groups at the 2-position can influence the biological activity and pharmacokinetic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClF2N B11871137 4-Chloro-7,8-difluoro-2-propylquinoline CAS No. 1189105-88-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1189105-88-1

Molecular Formula

C12H10ClF2N

Molecular Weight

241.66 g/mol

IUPAC Name

4-chloro-7,8-difluoro-2-propylquinoline

InChI

InChI=1S/C12H10ClF2N/c1-2-3-7-6-9(13)8-4-5-10(14)11(15)12(8)16-7/h4-6H,2-3H2,1H3

InChI Key

KBUDWOVOYHBXFE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=CC(=C(C2=N1)F)F)Cl

Origin of Product

United States

Mechanistic Investigations of 4 Chloro 7,8 Difluoro 2 Propylquinoline Reactivity and Transformations

Elucidation of Reaction Mechanisms in the Synthesis of Halogenated Quinolines

The synthesis of halogenated quinolines can be achieved through various established methodologies, including the Skraup, Doebner-von Miller, and Friedländer reactions, often followed by specific halogenation steps. mdpi.com For a polysubstituted quinoline (B57606) such as 4-Chloro-7,8-difluoro-2-propylquinoline, a common synthetic strategy involves the cyclization of appropriately substituted anilines and β-dicarbonyl compounds, followed by chlorination.

A plausible synthetic route would begin with the reaction of 2,3-difluoroaniline (B47769) with a β-ketoester bearing a propyl group, such as ethyl 3-oxo-hexanoate, under acidic conditions. This condensation and subsequent cyclization would proceed via an electrophilic substitution mechanism on the aniline (B41778) ring to form 7,8-difluoro-2-propylquinolin-4-ol. The subsequent conversion of the 4-hydroxyquinoline (B1666331) to the 4-chloro derivative is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). The mechanism of this chlorination involves the initial phosphorylation of the hydroxyl group, converting it into a good leaving group, followed by a nucleophilic attack by the chloride ion.

StepReactantsReagents/ConditionsIntermediate/ProductMechanism
12,3-Difluoroaniline, Ethyl 3-oxo-hexanoateAcid catalyst (e.g., H₂SO₄), Heat7,8-Difluoro-2-propylquinolin-4-olElectrophilic Aromatic Substitution/Cyclization
27,8-Difluoro-2-propylquinolin-4-olPhosphorus oxychloride (POCl₃)This compoundNucleophilic Substitution

Studies on Electrophilic and Nucleophilic Pathways Governing Quinoline Reactivity

The electronic landscape of this compound is significantly influenced by its substituents. The fluorine atoms at positions 7 and 8 are strongly electron-withdrawing, deactivating the benzene (B151609) ring towards electrophilic substitution. Conversely, the nitrogen atom in the quinoline ring and the propyl group at position 2 have an electron-donating influence on the pyridine (B92270) ring. The chlorine atom at position 4 is a key site for nucleophilic aromatic substitution (SNAr). nih.gov

Nucleophilic Pathways: The 4-position of the quinoline ring is highly susceptible to nucleophilic attack, a reactivity that is further enhanced by the electron-withdrawing nature of the nitrogen atom. researchgate.net The chlorine atom at this position serves as a good leaving group, facilitating reactions with a variety of nucleophiles such as amines, alkoxides, and thiols. nih.govmdpi.com The SNAr mechanism proceeds through a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted. The rate of this reaction is influenced by the nucleophilicity of the attacking species and the stability of the intermediate. nih.gov

NucleophileProduct TypeReaction Conditions
Amines (R-NH₂)4-AminoquinolinesHeat, often with a base or acid catalyst nih.gov
Alkoxides (R-O⁻)4-AlkoxyquinolinesBasic conditions
Thiols (R-SH)4-ThioquinolinesBasic conditions

Electrophilic Pathways: Electrophilic substitution on the quinoline ring is generally less facile than on benzene due to the deactivating effect of the nitrogen atom. In this compound, the presence of two additional electron-withdrawing fluorine atoms on the benzene ring further deactivates it. Therefore, electrophilic attack is more likely to occur on the less deactivated positions of the benzene ring, if at all, under harsh conditions. The directing effects of the existing substituents would need to be considered to predict the regioselectivity of such reactions.

Exploration of Radical and Photochemical Cycloaddition Mechanisms Involving Quinoline Derivatives

Quinoline and its derivatives are known to participate in radical and photochemical reactions, leading to the formation of complex molecular architectures. researchgate.netrsc.org Photochemical cycloadditions, for instance, can occur between the quinoline ring and alkenes, proceeding through an excited-state intermediate. nih.gov These reactions can lead to the formation of novel polycyclic structures. The mechanism often involves the formation of an exciplex between the excited quinoline and the alkene, followed by a stepwise radical addition and subsequent ring closure. nih.gov

Radical reactions, such as those initiated by radical initiators or photolysis, can also lead to functionalization of the quinoline ring. researchgate.net For instance, radical alkylation or arylation can occur at various positions, with the regioselectivity being influenced by the stability of the resulting radical intermediate. The presence of the propyl group at the 2-position of this compound could potentially influence the outcome of such radical reactions.

Reaction TypeReactantsConditionsProduct Type
Photochemical [2+2] CycloadditionQuinoline derivative, AlkeneUV irradiation, PhotosensitizerCyclobutane-fused quinoline
Radical AlkylationQuinoline derivative, Alkyl radical sourceRadical initiator (e.g., AIBN), HeatAlkylated quinoline

Mechanistic Studies of Intermolecular Interactions and Adsorption Phenomena of Quinoline Derivatives (e.g., Corrosion Inhibition)

Quinoline derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in acidic media. researchgate.netresearchgate.netcapes.gov.br Their inhibitory effect is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process. The mechanism of adsorption involves intermolecular interactions between the quinoline molecule and the metal surface.

The adsorption can occur through several modes: electrostatic interaction between the protonated quinoline and the negatively charged metal surface (in some media), interaction of the lone pair of electrons on the nitrogen atom with the vacant d-orbitals of the metal, and π-stacking interactions between the aromatic quinoline ring and the metal surface. researchgate.netresearchgate.net

Interaction TypeContributing MoietyDescription
ChemisorptionNitrogen, Chlorine, Fluorine atomsDonation of lone pair electrons to vacant metal d-orbitals
PhysisorptionProtonated quinoline ringElectrostatic attraction to a charged metal surface
π-InteractionAromatic quinoline ringInteraction of π-electrons with the metal surface

Computational Chemistry and Molecular Modeling of 4 Chloro 7,8 Difluoro 2 Propylquinoline

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. A typical DFT analysis of 4-Chloro-7,8-difluoro-2-propylquinoline would involve the following.

Electronic Structure Characterization: Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level suggests a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

A hypothetical FMO analysis for this compound would yield specific energy values for these orbitals, which could then be used to predict its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Parameters

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available

Determination of Global Reactivity Descriptors

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily a molecule's electron cloud can be polarized.

Electronegativity (χ): Describes the ability of a molecule to attract electrons. It is calculated as -(ELUMO + EHOMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as χ² / (2η).

These values are instrumental in comparing the reactivity of different molecules and understanding their interaction potential.

Table 2: Hypothetical Global Reactivity Descriptors

Descriptor Value
Chemical Hardness (η) Data not available
Chemical Softness (S) Data not available
Electronegativity (χ) Data not available

Prediction of Spectroscopic Parameters (UV-Vis and Vibrational Spectra) and Natural Bond Orbital (NBO) Analysis

Computational methods can also predict spectroscopic properties, which can be compared with experimental data for validation.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax), providing insights into the molecule's optical properties.

Vibrational Spectra (IR and Raman): DFT calculations can determine the vibrational frequencies of the molecule, which correspond to the peaks in its infrared and Raman spectra. This is useful for structural elucidation.

Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about the bonding and electronic structure of the molecule, including charge distribution, hybridization, and intramolecular interactions like hyperconjugation.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities with Hypothetical Macromolecular Targets

A molecular docking study of this compound would involve:

Selecting a relevant protein target.

Placing the ligand (this compound) into the active site of the protein.

Using a scoring function to estimate the binding affinity (often expressed as a docking score or binding energy).

Analyzing the binding mode, which includes identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.

This analysis would predict how the compound might inhibit or modulate the activity of the target protein.

Table 3: Hypothetical Molecular Docking Results

Target Protein Binding Affinity (kcal/mol) Interacting Residues
e.g., Protein Kinase Data not available Data not available

Rational Design Principles for Modulating Molecular Interactions Based on Docking Results

The insights gained from molecular docking can guide the rational design of new, more potent analogues. By understanding the key interactions that contribute to binding, medicinal chemists can propose modifications to the structure of this compound to:

Enhance binding affinity by introducing new functional groups that can form additional favorable interactions.

Improve selectivity by designing modifications that favor binding to the desired target over off-targets.

Optimize pharmacokinetic properties by altering physicochemical characteristics like solubility and lipophilicity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery for predicting the biological activity of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical correlation between the physicochemical properties of a series of compounds and their ascertained biological activities. scholarsresearchlibrary.com

The development of QSAR models for quinoline (B57606) derivatives, a class of compounds known for a wide range of biological activities, has been a subject of extensive research. ontosight.ai These models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) QSAR.

2D-QSAR: In 2D-QSAR studies, the molecular structure is represented by descriptors that can be calculated from its two-dimensional representation, such as topological indices, constitutional descriptors, and physicochemical properties. For a series of quinoline derivatives, a typical 2D-QSAR model would be developed by first compiling a dataset of compounds with their corresponding biological activities. scholarsresearchlibrary.com Molecular descriptors for each compound are then calculated. Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the descriptors with the biological activity. scholarsresearchlibrary.com For instance, a study on quinoline derivatives as antitubercular agents utilized PLS methodology to develop statistically significant QSAR models. scholarsresearchlibrary.com

3D-QSAR: 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of atoms. dovepress.com These methods require the alignment of the molecules in the dataset, which is a critical step. CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA, in addition to these, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. dovepress.com The resulting field values are then used to build a QSAR model. Studies on quinoline derivatives have successfully employed 3D-QSAR to elucidate the structural requirements for their biological activity. dovepress.com For example, 3D-QSAR studies on quinoline Schiff bases as inhibitors of enoyl acyl carrier protein reductase have provided valuable insights for designing more potent compounds. dovepress.com

The development of robust QSAR models for quinoline derivatives, including compounds like this compound, would follow a similar workflow, aiming to predict their potential biological activities and guide further structural modifications.

The predictive power of a QSAR model is contingent on the selection of appropriate molecular descriptors that capture the structural features relevant to the biological activity. nih.gov For quinoline derivatives, a variety of descriptors have been identified as being influential.

Electronic Descriptors: These descriptors, such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and dipole moment, provide insights into the electronic properties of the molecule. researchgate.net For instance, the aromaticity of the quinoline ring system, which can be quantified by various indices, has been shown to be a useful descriptor for the antimalarial activity of quinoline derivatives. mdpi.com The presence of electron-withdrawing groups like chlorine and fluorine in this compound would significantly influence its electronic properties and, consequently, its reactivity and interaction with biological targets.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. Molar refractivity (MR) and various topological indices are commonly used steric descriptors. The propyl group at the 2-position of this compound would be a key contributor to its steric properties.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most widely used descriptor for hydrophobicity. The hydrophobic character of a molecule is crucial for its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

Topological Descriptors: These are numerical values that describe the atomic connectivity in a molecule. Examples include the Wiener index and Kier & Hall connectivity indices.

The following table illustrates some of the key molecular descriptors that could be calculated for this compound to develop QSAR models.

Descriptor CategoryExample DescriptorsPotential Influence on this compound
Electronic HOMO Energy, LUMO Energy, Dipole Moment, Aromaticity IndicesThe electronegative fluorine and chlorine atoms would lower the HOMO and LUMO energies, affecting its reactivity.
Steric Molar Refractivity, Molecular Weight, van der Waals VolumeThe propyl group and the overall size of the molecule will influence its fit into a binding site.
Hydrophobic LogPThe combination of the hydrophobic quinoline core and the propyl group with the polar fluoro and chloro substituents will determine its overall hydrophobicity.
Topological Connectivity Indices, Shape IndicesThese descriptors will quantify the branching and overall shape of the molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of molecules over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.melibretexts.org The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target.

For this compound, the primary source of conformational flexibility is the propyl group at the 2-position. Rotation around the C-C single bonds of the propyl chain will lead to different conformers. MD simulations can be used to explore the conformational landscape of this molecule in different environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer mimicking a cell membrane.

By analyzing the trajectory from an MD simulation, one can determine the preferred conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule might behave in a biological system. For instance, the dynamic behavior of the propyl group could influence how the molecule fits into a binding pocket.

The interactions of a molecule with its surrounding environment, whether it be water, a biological membrane, or a protein receptor, are critical to its function. researchgate.netnih.gov MD simulations are well-suited to study these intermolecular interactions in detail.

Solvent Effects: The solvent environment can significantly influence the conformation and properties of a solute molecule. researchgate.netnih.gov MD simulations of this compound in an explicit solvent, such as water, would allow for the study of how water molecules arrange themselves around the solute and how this solvation affects its dynamic behavior. The presence of the polar chloro and fluoro groups would lead to specific interactions with water molecules, while the quinoline ring and the propyl group would have hydrophobic interactions. nih.gov

Intermolecular Interactions with a Target Protein: If a potential biological target for this compound is known, MD simulations can be used to study their interaction in detail. By placing the molecule in the binding site of the protein and running a simulation, one can observe how the molecule binds, the key amino acid residues involved in the interaction, and the stability of the complex over time. This can provide valuable insights for structure-based drug design, helping to rationalize the observed biological activity and suggest modifications to improve binding affinity.

The following table summarizes the types of intermolecular interactions that could be simulated for this compound.

Interaction TypeDescriptionRelevance to this compound
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The nitrogen atom in the quinoline ring could act as a hydrogen bond acceptor.
van der Waals Interactions Weak, short-range electrostatic attractive forces between uncharged molecules.The entire molecule will engage in van der Waals interactions with its surroundings.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. nih.govThe quinoline ring and the propyl group will drive hydrophobic interactions.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.The quinoline ring can participate in π-π stacking with aromatic residues in a protein binding site.
Halogen Bonding A noncovalent interaction between a halogen atom and a Lewis base.The chlorine and fluorine atoms could potentially form halogen bonds.

Structure Reactivity and Structure Property Relationship Methodologies for 4 Chloro 7,8 Difluoro 2 Propylquinoline Analogs

Impact of Halogen Substituents (Chlorine and Fluorine) on Electronic Properties and Reactivity of the Quinoline (B57606) Core

The presence and position of halogen substituents on the quinoline scaffold, specifically chlorine at the C4 position and fluorine at the C7 and C8 positions, profoundly influence the electronic landscape and subsequent reactivity of the molecule. Halogens, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I) on the aromatic system. nih.gov This effect decreases the electron density on the quinoline ring, particularly on the nitrogen atom, which in turn makes the molecule less prone to electrophilic attack. acs.org

The incorporation of halogen atoms can significantly alter the electronic structure, molecular packing, and frontier orbital energies of organic compounds. nih.gov The electron-withdrawing nature of fluorine and chlorine lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This modulation of the electronic structure is a key strategy for tuning the properties of quinoline derivatives. nih.gov

The reactivity of the quinoline core is directly affected by this altered electron distribution. The reduction in electron density at the heterocyclic nitrogen atom leads to a decrease in its basicity (lower pKa value) compared to the unsubstituted quinoline. acs.org The C4 position, already electron-deficient due to the adjacent nitrogen, is further activated by the attached chlorine atom, making it a prime site for nucleophilic aromatic substitution (SNAr) reactions. This enhanced electrophilicity at C4 is a cornerstone of the synthetic utility of 4-chloroquinolines.

Table 1: Influence of Halogen Substituents on Quinoline Properties

SubstituentPositionPrimary Electronic EffectImpact on Quinoline CoreConsequence for Reactivity
Chlorine C4Strong Inductive (-I)Decreases electron density, especially at C4.Activates the C4 position for nucleophilic substitution.
Fluorine C7, C8Very Strong Inductive (-I)Reduces electron density on the carbocyclic ring.Modulates overall molecular properties and influences regioselectivity of further aromatic substitutions.
Combined C4, C7, C8Cumulative Electron WithdrawalSignificantly lowers electron density across the entire quinoline system; reduces nitrogen basicity.Creates a highly electrophilic C4 position and a generally electron-deficient scaffold.

Influence of the 2-Propyl Chain on Molecular Conformation, Steric Hindrance, and Lipophilicity

The 2-propyl chain, an alkyl substituent, primarily impacts the physical and steric properties of the 4-chloro-7,8-difluoro-2-propylquinoline molecule rather than its electronic properties in a dramatic way.

Molecular Conformation and Steric Hindrance: The propyl group at the C2 position introduces steric bulk in the vicinity of the nitrogen atom. This can influence the molecule's preferred conformation and hinder the approach of reactants to the adjacent C3 position or the nitrogen atom itself. For certain reactions, this steric shielding can improve regioselectivity by directing reactions away from the more crowded side of the molecule. nih.gov For instance, functionalization at the C3 position might be retarded due to the presence of the C2 substituent. nih.gov

Positional Effects of Substituents (at C4, C7, C8, C2) on Quinoline Reactivity and Spectroscopic Signatures

Reactivity:

C4-Chloro: As previously noted, the chlorine atom at the C4 position is the most significant driver of the molecule's reactivity profile. It serves as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of functional groups (e.g., amines, ethers, thiols) at this position. mdpi.comdurham.ac.uk

C7/C8-Difluoro: These fluorine atoms on the benzenoid ring make the entire ring system more electron-poor. This can affect the rates and outcomes of reactions occurring on that ring, generally deactivating it towards electrophilic substitution.

C2-Propyl: The propyl group exerts a steric influence, potentially hindering reactions at the C3 position and the peri-position C8. nih.gov Electronically, alkyl groups are weakly electron-donating, but this effect is minor compared to the powerful inductive withdrawal of the halogens.

Spectroscopic Signatures: The substitution pattern creates a unique fingerprint in various spectroscopic analyses.

NMR Spectroscopy: In ¹H and ¹³C NMR spectra, the electronegative halogen substituents cause a downfield shift (higher ppm) for adjacent protons and carbons. For example, the presence of halogens at positions 5 and 7 of an 8-hydroxyquinoline (B1678124) ligand has a pronounced effect on the chemical shift of the H5 proton. acs.org The different substitutions on the quinoline ring can have a pronounced effect on the mass spectral pattern. chempap.org

Infrared (IR) Spectroscopy: The spectra will show characteristic bands for the quinoline core, such as C-N stretching (~1595 cm⁻¹), as well as vibrations corresponding to the C-Cl, C-F, and C-H bonds of the propyl group. mdpi.com

Mass Spectrometry: The presence of chlorine will be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 in an approximate 3:1 ratio). Fragmentation patterns are also heavily influenced by the substituents, which can direct how the molecule breaks apart under electron impact. chempap.org

Table 2: Summary of Positional Effects on Reactivity and Spectroscopy

PositionSubstituentEffect on ReactivityExpected Spectroscopic Signature
C2 PropylSteric hindrance for reactions at N1 and C3.Characteristic alkyl signals in ¹H and ¹³C NMR.
C4 ChloroActivates position for SNAr; acts as a leaving group.Downfield shift of C3 and C5 protons/carbons; Isotopic pattern in Mass Spec.
C7, C8 FluoroElectron withdrawal from the carbocyclic ring.Strong C-F stretching in IR; ¹⁹F NMR signals; J-coupling with adjacent protons/carbons.

Systematic Derivatization and Scaffold Modification for Tunable Reactivity and Molecular Recognition

The this compound scaffold is an excellent platform for systematic derivatization, primarily by leveraging the reactivity of the C4-chloro group. This process is central to structure-activity relationship (SAR) studies, where analogs are synthesized to optimize a desired property, such as binding to a biological target. nih.govgeorgiasouthern.edu

The chloro group at position 4 is readily displaced by a variety of nucleophiles. This allows for the synthesis of large libraries of compounds with diverse functionalities at this position. For example, reaction with amines yields 4-aminoquinoline (B48711) derivatives, reaction with alcohols or phenols yields 4-alkoxy/aryloxyquinolines, and reaction with thiols yields 4-thioquinolines. mdpi.comdurham.ac.uk

This strategy of scaffold modification allows for the fine-tuning of several key molecular properties:

Electronic Properties: Replacing the electron-withdrawing chlorine with electron-donating groups (like an amino group) or other functionalities can systematically alter the electron density and distribution across the quinoline ring.

Steric Properties: Introducing bulky or conformationally restricted groups at the C4 position can probe the spatial requirements of a binding site for molecular recognition.

Solubility and Lipophilicity: Attaching polar or ionizable groups can increase aqueous solubility, while adding further nonpolar moieties can increase lipophilicity.

By systematically altering the substituent at the C4 position while keeping the rest of the scaffold constant, researchers can directly correlate changes in chemical structure with changes in reactivity, physical properties, or biological activity. This methodical approach is fundamental to designing molecules with tailored functions for applications in materials science and medicinal chemistry. nih.govnih.gov

Advanced Analytical Techniques in the Characterization and Study of 4 Chloro 7,8 Difluoro 2 Propylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Stereochemistry

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-Chloro-7,8-difluoro-2-propylquinoline. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete picture of the molecule's connectivity and spatial arrangement.

Although experimental spectra for this compound are not available, predicted chemical shifts can be estimated based on the analysis of similar quinoline (B57606) derivatives.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline core and the aliphatic protons of the propyl group. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbons attached to the electronegative halogen atoms (C-4, C-7, C-8) would be expected to resonate at significantly different chemical shifts compared to unsubstituted quinoline.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy would be a critical technique. It would provide direct information about the chemical environment of the two fluorine atoms at the C-7 and C-8 positions. The coupling between these two fluorine atoms and with neighboring protons would offer valuable structural insights.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes and are not based on experimental data.)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-37.5 - 7.8dJ = 2-3
H-57.9 - 8.2dJ = 8-9
H-67.6 - 7.9tJ = 8-9
Propyl-CH₂ (α)2.8 - 3.1tJ = 7-8
Propyl-CH₂ (β)1.7 - 2.0sextetJ = 7-8
Propyl-CH₃ (γ)0.9 - 1.2tJ = 7-8

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which in turn would confirm its elemental formula (C₁₂H₁₀ClF₂N).

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. While no specific experimental fragmentation data for this compound is available, a plausible fragmentation pattern can be predicted based on the known fragmentation of quinoline derivatives. Common fragmentation pathways for quinolines include the loss of HCN from the quinoline ring system. For this specific molecule, fragmentation could also involve the loss of the propyl group, chlorine, or fluorine atoms, leading to a series of characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: These are hypothetical values for illustrative purposes and are not based on experimental data.)

Ion Predicted m/z Identity
[M]⁺257.05Molecular Ion
[M-CH₃]⁺242.03Loss of methyl radical
[M-C₃H₇]⁺214.00Loss of propyl radical
[M-Cl]⁺222.06Loss of chlorine radical
[M-HCN]⁺230.05Loss of hydrogen cyanide

Advanced Chromatographic Separations (e.g., High-Performance Liquid Chromatography, Supercritical Fluid Chromatography) for Purity Assessment and Isolation of Analogues

Advanced chromatographic techniques are essential for assessing the purity of synthesized this compound and for isolating it from reaction mixtures or separating it from any potential analogues or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of compounds. For a molecule like this compound, reversed-phase HPLC using a C18 column would likely be the method of choice. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid, would be used to achieve separation. The purity of the compound would be determined by the presence of a single major peak in the chromatogram, and the percentage purity can be calculated from the peak area.

Supercritical Fluid Chromatography (SFC): SFC is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often considered a "green" alternative to HPLC as it uses less organic solvent. SFC can offer different selectivity compared to HPLC and can be particularly advantageous for the separation of closely related analogues. Chiral SFC, using a chiral stationary phase, would be the technique of choice if enantiomers of related compounds were to be separated.

While specific chromatographic conditions for this compound have not been reported, the general principles of these techniques are well-established for the analysis of similar halogenated aromatic compounds.

Vibrational (FTIR, Raman) and Electronic (UV-Vis, Fluorescence) Spectroscopy for Functional Group Characterization and Interaction Studies

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. The FTIR and Raman spectra of this compound would be expected to show characteristic bands for the C-H, C=C, and C=N stretching and bending vibrations of the quinoline ring. Additionally, specific vibrations corresponding to the C-Cl, C-F, and C-propyl bonds would be present. The exact positions of these bands would be influenced by the electronic effects of the substituents.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinolines typically exhibit strong absorption bands in the UV region due to π-π* transitions of the aromatic system. The presence of the chloro and difluoro substituents would be expected to cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to the parent quinoline molecule. Fluorescence spectroscopy could be used to study the emission properties of the compound, providing insights into its excited state and potential applications in materials science or as a fluorescent probe.

Table 3: Predicted Vibrational and Electronic Spectroscopy Data for this compound (Note: These are hypothetical values for illustrative purposes and are not based on experimental data.)

Spectroscopic Technique Predicted Wavenumber (cm⁻¹)/Wavelength (nm) Assignment
FTIR3100-3000Aromatic C-H stretch
FTIR2960-2850Aliphatic C-H stretch
FTIR1620-1580C=C and C=N ring stretch
FTIR1200-1000C-F stretch
FTIR800-600C-Cl stretch
UV-Vis250-350π-π* transitions

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Potential Determination and Electron Transfer Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, including its oxidation and reduction potentials and the kinetics of electron transfer.

The electrochemical behavior of this compound would be influenced by the presence of the electron-withdrawing halogen substituents and the electroactive quinoline ring. It is expected that the compound would undergo reduction at the quinoline nitrogen and potentially oxidation, although the latter may occur at a high potential.

A cyclic voltammetry experiment would involve scanning the potential of a working electrode in a solution containing the compound and a supporting electrolyte. The resulting voltammogram would show peaks corresponding to the reduction and/or oxidation of the molecule. The peak potentials would provide information about the redox potentials, and the peak currents and shapes would give insights into the electron transfer kinetics and the stability of the resulting radical ions. Studies on related chloroquinolines have shown irreversible anodic behavior, and it is plausible that this compound would exhibit similar electrochemical characteristics. mdpi.com

Future Directions and Emerging Research Avenues for 4 Chloro 7,8 Difluoro 2 Propylquinoline

Development of Green Chemistry Approaches and Sustainable Synthetic Routes

Traditional methods for synthesizing quinoline (B57606) derivatives often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to significant environmental concerns. tandfonline.com The principles of green chemistry are increasingly being applied to mitigate these issues, focusing on creating more environmentally benign and efficient synthetic protocols. ijpsjournal.com For a compound like 4-Chloro-7,8-difluoro-2-propylquinoline, these approaches could revolutionize its production, making it more sustainable and cost-effective.

One of the most promising green techniques is microwave-assisted synthesis . ingentaconnect.com This method utilizes microwave radiation to heat reactions, which can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. tandfonline.combenthamdirect.com The energy is transferred directly to the reactive species, a process known as molecular heating, which is more efficient and can reduce the need for high-boiling-point solvents. tandfonline.com

The use of green solvents like water, ethanol (B145695), or ionic liquids is another cornerstone of sustainable quinoline synthesis. researchgate.net Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. tandfonline.com Researchers have successfully developed one-pot, three-component reactions in water or ethanol-water mixtures to produce highly substituted quinolines. tandfonline.com Furthermore, solvent-free reactions, where the reactants themselves act as the solvent, represent an even more advanced green approach, minimizing waste and simplifying product purification. ijpsjournal.comresearchgate.net

Nanocatalysis offers a powerful tool for developing sustainable synthetic routes. acs.orgnih.gov Nanocatalysts provide high surface-area-to-volume ratios, leading to greater reactivity, better selectivity, and higher stability. taylorfrancis.com Materials like nano-flake zinc oxide (NF-ZnO) and various copper-based or cobalt nanoparticles have been employed as efficient, reusable catalysts for quinoline synthesis under milder conditions. researchgate.netnih.govrsc.org These catalysts can often be recovered and reused multiple times, aligning with the green chemistry principle of atom economy and waste reduction. acs.org

Table 1: Comparison of Green Chemistry Approaches for Quinoline Synthesis

Approach Key Features Advantages for Synthesizing this compound

| Microwave-Assisted Synthesis | - Rapid heating

  • Reduced reaction times
  • Often solvent-free | - Increased reaction speed
  • Higher yields and purity
  • Energy efficiency | | Use of Green Solvents | - Water, ethanol, ionic liquids
  • Reduced toxicity and waste | - Safer reaction conditions
  • Easier product isolation
  • Lower environmental impact | | Nanocatalysis | - High catalytic activity
  • Reusability
  • Mild reaction conditions | - High efficiency
  • Reduced catalyst waste
  • Potential for novel reaction pathways | | Multicomponent Reactions (MCRs) | - One-pot synthesis
  • High atom economy | - Simplified procedures
  • Reduced waste generation
  • Efficient assembly of complex molecules |
  • Application of Artificial Intelligence and Machine Learning in the Design and Prediction of Quinoline Properties

    Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science by enabling rapid, data-driven design and analysis. mdpi.com These computational tools can predict the properties of novel compounds like this compound before they are synthesized, saving significant time and resources. ontosight.ai

    One of the primary applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com QSAR models use machine learning algorithms to correlate the structural or physicochemical properties of molecules with their biological activities. nih.govmdpi.com For halogenated quinolines, QSAR studies can identify key molecular descriptors—such as mass, polarizability, and topological charge—that govern their desired effects, for instance, antibacterial activity. nih.govnih.gov This allows researchers to computationally screen virtual libraries of related compounds to prioritize the most promising candidates for synthesis.

    ML models, including Random Forest and Support Vector Machines, are adept at handling large and complex datasets to predict a wide range of properties. nih.govgithub.io These models can be trained to forecast a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, which is crucial for the development of new therapeutic agents. mdpi.com By predicting potential toxicity or poor pharmacokinetic properties early in the design phase, the high attrition rate of drug candidates can be reduced. mdpi.com Furthermore, AI can be used for de novo drug design, where algorithms generate entirely new molecular structures with desired properties, potentially leading to the discovery of novel quinoline derivatives with enhanced efficacy. mdpi.com

    Table 2: Applications of AI/ML in Quinoline Derivative Research

    AI/ML Technique Application Potential Benefit for this compound Research
    Quantitative Structure-Activity Relationship (QSAR) Predicts biological activity based on molecular structure. Rapidly screen virtual analogues to identify those with potentially higher potency.
    Machine Learning Classifiers (e.g., Random Forest) Predicts bioactivity, toxicity (ADMET), and target interactions. biorxiv.org Prioritize synthesis of compounds with favorable drug-like properties and fewer side effects.
    Deep Learning/Generative Models Designs novel molecules with desired properties (de novo design). Generate new, patentable quinoline structures with optimized activity and safety profiles.
    Natural Language Processing (NLP) Mines scientific literature for structure-activity data and synthetic routes. Accelerate research by systematically organizing existing knowledge on related compounds.

    Exploration of New Chemical Space through Diversity-Oriented and Fragment-Based Synthesis of Halogenated Quinolines

    To fully understand the potential of the this compound scaffold, it is essential to synthesize and test a wide range of related analogues. Two powerful strategies for achieving this are Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD).

    Diversity-Oriented Synthesis (DOS) aims to create libraries of structurally diverse and complex molecules from a common starting material in a limited number of steps. nih.gov This approach is ideal for exploring new chemical space and identifying novel biological activities. tandfonline.com Starting with a core structure related to this compound, DOS strategies, such as modifying the Friedländer annulation reaction, can be employed to introduce a wide variety of functional groups at different positions on the quinoline ring. acs.org This allows for the rapid generation of a broad collection of compounds for high-throughput screening. acs.org

    Fragment-Based Drug Discovery (FBDD) takes a different approach. It begins by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. researchoutreach.org Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead compound. The quinoline scaffold itself is considered a promising fragment in the search for new drugs. researchgate.net For instance, a quinoline-based fragment could be identified through screening, and then derivatives, including those with halogen and propyl substitutions similar to this compound, could be synthesized to optimize binding affinity and selectivity for a specific protein target. nih.gov This method is highly efficient for developing highly specific inhibitors. researchoutreach.org

    Table 3: Comparison of Synthesis Strategies for Exploring Chemical Space

    Strategy Principle Outcome for Halogenated Quinoline Research
    Diversity-Oriented Synthesis (DOS) Generates a large collection of structurally diverse molecules from a common intermediate. Rapid creation of a broad library of analogues to screen for a wide range of biological activities.
    Fragment-Based Drug Discovery (FBDD) Builds potent leads by identifying and optimizing small, weakly binding molecular fragments. Rational design of highly specific and potent inhibitors by using the quinoline core as a starting point.

    Advanced Mechanistic Studies Utilizing Operando Spectroscopic Techniques for Reaction Monitoring

    A deep understanding of the reaction mechanisms involved in the synthesis of quinolines is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Operando spectroscopy , which involves monitoring a reaction in situ (in the reaction vessel) and in real-time under actual reaction conditions, provides invaluable insights that are not obtainable through traditional pre- and post-reaction analysis. mt.com

    In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful operando technique for studying quinoline synthesis. nih.gov By inserting an FTIR probe directly into the reaction mixture, chemists can track the concentration of reactants, reagents, intermediates, and products as the reaction progresses. mt.comresearchgate.net This allows for the direct observation of transient intermediates and provides critical data for elucidating the reaction pathway. For example, in situ FTIR has been used to investigate the mechanism of quinoline formation from aniline (B41778) and propanol (B110389) over zeolite catalysts, identifying key intermediates like N-phenylpropan-1-imine and distinguishing between different reaction routes based on the type of acid sites on the catalyst. researchgate.netrsc.org Applying this technique to the synthesis of this compound could help to precisely determine the role of catalysts, optimize temperature and pressure, and minimize byproduct formation. nih.gov

    These advanced mechanistic studies not only lead to more efficient and robust synthetic processes but also contribute fundamental knowledge to the field of heterocyclic chemistry.

    Table 4: Operando Spectroscopic Techniques for Reaction Analysis

    Technique Information Provided Application to Quinoline Synthesis

    | In situ FTIR Spectroscopy | - Real-time concentration of reactants, intermediates, and products

  • Identification of functional groups
  • Reaction kinetics | - Elucidate reaction mechanisms (e.g., Friedländer, Skraup)
  • Optimize reaction conditions (temperature, catalyst, etc.)
  • Monitor for formation of byproducts | | In situ Raman Spectroscopy | - Vibrational information, complementary to FTIR
  • Good for aqueous systems and symmetric bonds | - Study reactions in aqueous green solvents
  • Monitor catalyst structure and changes during the reaction | | In situ NMR Spectroscopy | - Detailed structural information of species in solution
  • Identification of isomers and complex intermediates | - Unambiguously identify transient intermediates
  • Determine regioselectivity in real-time |
  • Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 4-Chloro-7,8-difluoro-2-propylquinoline?

    • Methodology :

    • Conrad-Limpach Synthesis : Start with substituted anilines (e.g., 7,8-difluoroaniline) and ethyl ethoxymethylenemalonate to form the quinoline core via cyclization. Subsequent chlorination at the 4-position using POCl₃ or PCl₅ is critical .
    • Fluorine-Specific Modifications : Fluorination steps may require controlled conditions (e.g., KF·2H₂O under microwave irradiation) to avoid side reactions .
      • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) and verify purity via GC (>97.0%) or HPLC .

    Q. How do chloro and fluoro substituents influence the compound’s reactivity and biological activity?

    • Electron-Withdrawing Effects : Chlorine at the 4-position enhances electrophilicity, facilitating nucleophilic substitution reactions. Fluorine at 7/8 positions increases metabolic stability and lipophilicity, impacting pharmacokinetics .
    • Biological Implications : Substituent positioning correlates with antimicrobial or anticancer activity. For example, 2-propyl groups may enhance membrane penetration .

    Q. What spectroscopic techniques are essential for characterizing this compound?

    • NMR Analysis :

    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish propyl chain protons (δ ~0.9–1.7 ppm) and aromatic fluorines (δ ~140–160 ppm for ¹⁹F NMR) .
      • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~267.6 g/mol) .
      • X-ray Crystallography : Resolve crystal packing and substituent geometry (e.g., dihedral angles between quinoline and substituents) .

    Advanced Research Questions

    Q. How can contradictory spectral data be resolved during structural elucidation?

    • Case Study : If NMR signals overlap (e.g., fluorine coupling), use 2D techniques (COSY, NOESY) or variable-temperature NMR to separate peaks .
    • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G*) .
    • Cross-Verification : Cross-check melting points (mp) and retention times with literature (e.g., mp range: 62–256°C for analogous quinolines) .

    Q. What factorial design approaches optimize reaction yields for derivatives?

    • Variables : Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .
    • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables. For example, higher temperatures may favor cyclization but degrade fluorine substituents .

    Q. How does the compound integrate into theoretical frameworks for drug discovery?

    • Structure-Activity Relationship (SAR) : Map substituent effects using molecular docking (e.g., AutoDock Vina) against bacterial gyrase or kinase targets .
    • Pharmacophore Modeling : Identify essential motifs (e.g., chloro-fluoro-quinoline core) for antibacterial activity using Schrödinger’s Phase .

    Q. What mechanistic insights explain side reactions during chlorination?

    • Pathway Analysis : Use LC-MS to detect intermediates (e.g., hydroxylated byproducts from incomplete chlorination) .
    • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy. Excess POCl₃ may reduce hydrolysis but increase HCl byproduct formation .

    Notes

    • Theoretical Frameworks : Link studies to concepts like Hammett substituent constants or frontier molecular orbital theory to rationalize reactivity .
    • Methodological Rigor : Validate synthetic routes with control experiments (e.g., omitting fluorine to assess its role) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.